![molecular formula C10H11BrN4O2 B2964383 8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione CAS No. 16877-88-6](/img/structure/B2964383.png)
8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
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Description
“8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione” is a chemical compound with the linear formula C11H13BrN4O2 . It has a molecular weight of 313.156 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione” is based on its linear formula C11H13BrN4O2 . The structure is generated from information available in ECHA’s databases .Scientific Research Applications
Chemical Synthesis and Modification
8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione and related compounds have been explored in the synthesis of various chemical structures, demonstrating their utility in organic synthesis. For instance, 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione was synthesized from a related precursor using bromination, showcasing the potential of brominated purine derivatives in generating novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Majumdar et al., 2001).
Antimicrobial Research
Compounds structurally related to 8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione have shown potential in antimicrobial studies. For example, 8-Bromo-6-alkylamino-2-trifluoromethyl-9H-purines exhibited in vitro activity against influenza A virus, highlighting the relevance of brominated purines in the development of antiviral agents (Kelley et al., 1990). This suggests that 8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione could be explored for similar bioactive properties.
Computational Chemistry and Drug Design
Computational investigations on caffeinated complexes, including structures similar to 8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione, have been conducted to understand their potential anticancer properties. Such studies involve examining geometric parameters, molecular electrostatic potential maps, and quantum chemical descriptors to predict reactivity and interaction with biological targets, indicating the compound's potential in drug design and discovery processes (Sayın & Üngördü, 2018).
Organic Chemistry and Reactions
Research into base-induced reactions of bromodimedones, which are structurally related to 8-Bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione, has provided insights into the behavior of these compounds under different conditions. Such studies reveal the versatility of brominated purines in organic synthesis, potentially leading to the development of new synthetic methodologies and the discovery of novel compounds (Wakui, Otsuji, & Imoto, 1974).
properties
IUPAC Name |
8-bromo-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-4-5-15-8(16)6-7(14(3)10(15)17)12-9(11)13(6)2/h4H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOWQVHDMXXOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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